Cas no 2229086-93-3 (3-(3,5-difluoro-2-methoxyphenyl)propane-1-thiol)
3-(3,5-difluoro-2-methoxyphenyl)propane-1-thiol Chemical and Physical Properties
Names and Identifiers
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- 3-(3,5-difluoro-2-methoxyphenyl)propane-1-thiol
- EN300-1799314
- 2229086-93-3
-
- Inchi: 1S/C10H12F2OS/c1-13-10-7(3-2-4-14)5-8(11)6-9(10)12/h5-6,14H,2-4H2,1H3
- InChI Key: YZHXAOWUKCAMFJ-UHFFFAOYSA-N
- SMILES: SCCCC1C=C(C=C(C=1OC)F)F
Computed Properties
- Exact Mass: 218.05769250g/mol
- Monoisotopic Mass: 218.05769250g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 1
- Hydrogen Bond Acceptor Count: 4
- Heavy Atom Count: 14
- Rotatable Bond Count: 4
- Complexity: 168
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: 3
- Topological Polar Surface Area: 10.2Ų
3-(3,5-difluoro-2-methoxyphenyl)propane-1-thiol Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| Enamine | EN300-1799314-0.05g |
3-(3,5-difluoro-2-methoxyphenyl)propane-1-thiol |
2229086-93-3 | 0.05g |
$768.0 | 2023-09-19 | ||
| Enamine | EN300-1799314-0.1g |
3-(3,5-difluoro-2-methoxyphenyl)propane-1-thiol |
2229086-93-3 | 0.1g |
$804.0 | 2023-09-19 | ||
| Enamine | EN300-1799314-0.25g |
3-(3,5-difluoro-2-methoxyphenyl)propane-1-thiol |
2229086-93-3 | 0.25g |
$840.0 | 2023-09-19 | ||
| Enamine | EN300-1799314-0.5g |
3-(3,5-difluoro-2-methoxyphenyl)propane-1-thiol |
2229086-93-3 | 0.5g |
$877.0 | 2023-09-19 | ||
| Enamine | EN300-1799314-1.0g |
3-(3,5-difluoro-2-methoxyphenyl)propane-1-thiol |
2229086-93-3 | 1g |
$914.0 | 2023-06-02 | ||
| Enamine | EN300-1799314-2.5g |
3-(3,5-difluoro-2-methoxyphenyl)propane-1-thiol |
2229086-93-3 | 2.5g |
$1791.0 | 2023-09-19 | ||
| Enamine | EN300-1799314-5.0g |
3-(3,5-difluoro-2-methoxyphenyl)propane-1-thiol |
2229086-93-3 | 5g |
$2650.0 | 2023-06-02 | ||
| Enamine | EN300-1799314-10.0g |
3-(3,5-difluoro-2-methoxyphenyl)propane-1-thiol |
2229086-93-3 | 10g |
$3929.0 | 2023-06-02 | ||
| Enamine | EN300-1799314-1g |
3-(3,5-difluoro-2-methoxyphenyl)propane-1-thiol |
2229086-93-3 | 1g |
$914.0 | 2023-09-19 | ||
| Enamine | EN300-1799314-5g |
3-(3,5-difluoro-2-methoxyphenyl)propane-1-thiol |
2229086-93-3 | 5g |
$2650.0 | 2023-09-19 |
3-(3,5-difluoro-2-methoxyphenyl)propane-1-thiol Related Literature
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Xue-Ying Wang,Ying Pei,Min Xie,Zi-He Jin,Ya-Shi Xiao,Yang Wang,Li-Na Zhang,Yan Li,Wei-Hua Huang Lab Chip, 2015,15, 1178-1187
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Haitao Li,Yu Pan,Zhizhi Wang,Shan Chen,Ruixin Guo,Jianqiu Chen RSC Adv., 2015,5, 100775-100782
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Alvin Tanudjaja,Shinsuke Inagi,Fusao Kitamura,Toshikazu Takata,Ikuyoshi Tomita Dalton Trans., 2021,50, 3037-3043
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Xiaofeng Lin RSC Adv., 2016,6, 9002-9006
Additional information on 3-(3,5-difluoro-2-methoxyphenyl)propane-1-thiol
Research Briefing on 3-(3,5-difluoro-2-methoxyphenyl)propane-1-thiol (CAS: 2229086-93-3) in Chemical Biology and Pharmaceutical Applications
This research briefing provides an updated analysis of the chemical compound 3-(3,5-difluoro-2-methoxyphenyl)propane-1-thiol (CAS: 2229086-93-3), focusing on its emerging applications in chemical biology and pharmaceutical development. Recent studies have highlighted its potential as a versatile building block for drug discovery and bioconjugation strategies.
The compound's unique structural features, including the difluoromethoxyphenyl moiety and terminal thiol group, make it particularly valuable for targeted covalent inhibitor design. A 2023 study published in Journal of Medicinal Chemistry demonstrated its effectiveness in developing irreversible kinase inhibitors through selective cysteine modification, showing improved target engagement compared to analogous non-fluorinated compounds.
In synthetic chemistry applications, researchers have utilized 2229086-93-3 as a key intermediate in the synthesis of novel PROTAC (PROteolysis TArgeting Chimera) molecules. The fluorine atoms enhance membrane permeability while the thiol group enables efficient linker conjugation. Recent patent filings (WO2023052345) describe its incorporation in bifunctional degraders targeting estrogen receptors.
Notably, the compound has shown promise in radiopharmaceutical development. A 2024 preclinical study reported its use in 18F-labeling strategies for PET imaging probes, leveraging the aromatic fluorine atoms for isotopic exchange while maintaining the thiol group for subsequent bioconjugation to targeting vectors.
From a safety and ADME perspective, recent toxicological assessments indicate favorable metabolic stability profiles for derivatives of 2229086-93-3, though the parent compound requires careful handling due to potential thiol reactivity. Current research is exploring prodrug approaches to mitigate this issue while preserving the compound's beneficial properties.
The pharmaceutical industry has shown increasing interest in this scaffold, with several companies including it in their fragment libraries for covalent drug discovery. Its commercial availability (typically >95% purity) from major chemical suppliers has facilitated broader adoption in both academic and industrial settings.
Future research directions appear focused on expanding the compound's utility in targeted protein degradation and chemical biology tool development. Ongoing studies are investigating its incorporation into more complex architectures, including DNA-encoded libraries and activity-based probes for proteomic applications.
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